molecular formula C10H14FN B1388393 Ethyl[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1152567-04-8

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B1388393
CAS No.: 1152567-04-8
M. Wt: 167.22 g/mol
InChI Key: KKVMROPRUOQOTI-UHFFFAOYSA-N
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Description

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine is a secondary amine featuring an ethyl group bound to a benzyl moiety substituted with fluorine (3-position) and methyl (4-position) groups on the aromatic ring.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVMROPRUOQOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and ethylamine group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Fluorine and Methyl Groups: The 3-fluoro-4-methylphenyl group enhances metabolic stability and lipophilicity compared to unsubstituted benzylamines. This substituent pattern is critical in CRF1 antagonists like SSR125543A, where fluorine improves binding affinity to hydrophobic receptor pockets . Chloro vs. Trifluoromethyl Groups: Compounds like [1-(3-fluorophenyl)ethyl][4-(trifluoromethyl)benzyl]amine exhibit enhanced electron-withdrawing effects, which may influence reactivity or receptor interactions.
  • Synthetic Routes :

    • This compound can be synthesized via reductive amination between 3-fluoro-4-methylbenzaldehyde and ethylamine, a method analogous to intermediates described for SSR125543A .
    • Complex analogs like SSR125543A require multi-step protocols, including Suzuki-Miyaura coupling for aryl-thiazole formation .

Pharmacological and Toxicological Insights

  • CRF1 Antagonists : Derivatives with the 3-fluoro-4-methylphenyl motif (e.g., SSR125543A) show high selectivity for CRF1 receptors, demonstrating anxiolytic effects in preclinical models . This suggests this compound could serve as a precursor for neuroactive compounds.
  • Carcinogenicity Considerations: While halogenated aryl amines (e.g., azo dyes in ) can be carcinogenic, the absence of azo linkages in this compound reduces such risks. Substituent positioning (3-fluoro, 4-methyl) may further mitigate toxicity compared to ortho-substituted analogs .

Physicochemical Properties

  • Lipophilicity : The logP of this compound is estimated to be ~2.5 (calculated via fragment-based methods), lower than SSR125543A (logP ~4.5) due to the latter’s larger aromatic system.
  • Solubility : Polar groups like amines improve aqueous solubility, but the hydrophobic phenyl ring may limit it, necessitating salt formation for drug formulations .

Biological Activity

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine is an organic compound characterized by a fluorinated aromatic ring and an ethylamine group. Its unique structure suggests potential biological activity, particularly in medicinal chemistry and drug discovery. The compound has garnered interest for its possible applications in treating various diseases, including cancer and neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The fluorinated aromatic ring enhances binding interactions, which can influence the compound's pharmacological effects. Similar compounds have demonstrated a range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

The specific mode of action may involve electrophilic substitution and other biochemical pathways similar to those observed in indole derivatives.

Research Findings

Research has indicated that compounds with structural similarities to this compound exhibit significant biological activities. For example, studies on related compounds have shown promising results in inhibiting cancer cell proliferation across various types of cancer cells.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer properties. For instance, some compounds from related classes have recorded IC50 values as low as 0.67 µM against prostate cancer cell lines .
  • Enzyme Interaction : this compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. Similar compounds have shown effective inhibition of key enzymes such as EGFR and Src, which are critical in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity due to different substituents on the aromatic ring:

Compound NameStructureNotable Activity
Ethyl[(3-chloro-4-methoxyphenyl)methyl]amineCl instead of FModerate anticancer activity
Ethyl[(3-fluoro-4-hydroxyphenyl)methyl]amineOH instead of OCH3Enhanced anti-inflammatory properties
This compoundFocus compoundBroad spectrum of activities including anticancer

The presence of the fluorine atom is believed to enhance lipophilicity and metabolic stability, which can influence the overall efficacy of the compound.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It acts as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Biological Studies : The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding.
  • Industrial Applications : It finds use in the synthesis of agrochemicals and specialty chemicals with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl[(3-fluoro-4-methylphenyl)methyl]amine
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